Penilloic acid

描述

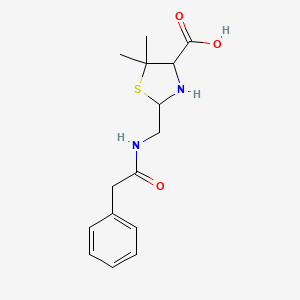

Structure

3D Structure

属性

IUPAC Name |

5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWFMQCGNBOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292186, DTXSID00964517 | |

| Record name | 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-34-8, 28325-47-5 | |

| Record name | Penilloic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penilloic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(1-Hydroxy-2-phenylethylidene)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Degradation Pathways Leading to Penicilloic Acid and Penilloic Acid

Enzymatic Hydrolysis by Beta-Lactamases

Formation and Reactivity of Acyl-Enzyme Intermediates

The initial step in the enzymatic hydrolysis of penicillins, often catalyzed by β-lactamases or penicillin acylases, involves the formation of a covalent acyl-enzyme intermediate uliege.becapes.gov.brresearchgate.netcreative-enzymes.comresearchgate.net. In this process, the β-lactam ring of the penicillin molecule is opened by a nucleophilic attack, typically by a serine residue in the enzyme's active site. This results in the acyl group of the penicillin becoming covalently attached to the enzyme, forming the acyl-enzyme intermediate uliege.becapes.gov.brresearchgate.netcreative-enzymes.comresearchgate.netasm.orgnsf.govresearchgate.net. The reactivity of this intermediate dictates the subsequent steps, which can lead to either the regeneration of the active enzyme and the formation of penicilloic acid, or, in the case of mechanism-based inhibitors, a more stable, slowly hydrolyzing imine form uliege.beuobasrah.edu.iq. For standard substrates, the acyl-enzyme intermediate is rapidly hydrolyzed, releasing the penicilloic acid and the active enzyme uliege.becapes.gov.brresearchgate.netcreative-enzymes.comresearchgate.net.

Stereochemical Aspects of Penicilloic Acid Formation

The hydrolysis of the β-lactam ring in penicillins is not always a stereospecific process, leading to potential stereochemical variations in the resulting penicilloic acid.

The opening of the β-lactam ring can result in the formation of diastereoisomers of penicilloic acid. Specifically, the C-5 position of the penicillin nucleus is a chiral center, and its configuration can be affected during the hydrolysis process researchgate.netresearchgate.netchempedia.infoacs.orglookchem.com. For instance, the hydrolysis of benzylpenicillin can yield both (5R,6R)-benzylpenicilloic acid and its epimer, (5S,6R)-benzylpenicilloic acid researchgate.netchempedia.infolookchem.com. These diastereoisomers can be distinguished and characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can differentiate between the various stereochemical configurations researchgate.netresearchgate.netacs.orglookchem.comnih.govportlandpress.comnih.gov.

Penicilloic acids are known to undergo epimerization at the C-5 position. This process can occur in aqueous solutions, particularly under alkaline conditions, and can also be influenced by enzymatic activity creative-enzymes.comresearchgate.netresearchgate.netacs.orglookchem.comnih.govpku.edu.cn. The epimerization typically involves the opening of the thiazolidine (B150603) ring, leading to an iminium ion intermediate, followed by reclosure with an inversion of configuration at C-5 researchgate.netchempedia.info. This epimerization can lead to the formation of the (5S)-penicilloic acid from the initially formed (5R)-penicilloic acid researchgate.netresearchgate.netacs.orglookchem.comnih.gov. The rate of this epimerization is dependent on pH and buffer conditions researchgate.net.

Subsequent Degradation Pathways of Penicilloic Acid to Penilloic Acid and Other Products

Once formed, penicilloic acid can undergo further degradation, with the conversion to this compound being a significant pathway.

Penicilloic acid can be converted to this compound through a decarboxylation reaction nih.govpku.edu.cngoogle.comuobasrah.edu.iqgoogle.comscite.ainih.govalliedacademies.orgoup.comasm.organnualreviews.org. This transformation involves the removal of a carboxyl group from the penicilloic acid molecule.

The conversion of penicilloic acid to this compound is notably favored under acidic conditions pku.edu.cngoogle.comuobasrah.edu.iqscite.aiasm.organnualreviews.org. In strongly acidic environments (pH < 3), penicilloic acid is readily decarboxylated to form this compound uobasrah.edu.iq. This process can occur through acid-catalyzed hydrolysis and decarboxylation pku.edu.cngoogle.comuobasrah.edu.iqgoogle.comscite.aiasm.organnualreviews.org. For example, treatment with concentrated mineral acids like hydrochloric acid can promote this decarboxylation google.com. Mild reduced pressure (vacuum) in the presence of an inorganic acid in water or a water-miscible organic solvent mixture has also been described as an effective method for converting penicilloic acid derivatives to this compound derivatives in high yields researchgate.net.

Data Table 1: Conditions Favoring this compound Formation from Penicilloic Acid

| Condition | Effect on Penicilloic Acid to this compound Conversion | Supporting Evidence (Citation) |

| Acidic Environment | Favors decarboxylation and this compound formation | pku.edu.cngoogle.comuobasrah.edu.iqscite.aiasm.organnualreviews.org |

| Strong Acids (e.g., HCl) | Promotes decarboxylation | google.com |

| Mild Reduced Pressure (Vacuum) with Inorganic Acid | Facilitates conversion, high yields | researchgate.net |

| Elevated Temperature | Accelerates decarboxylation | asm.organnualreviews.org |

Data Table 2: Stereochemical Aspects of Penicilloic Acid Formation

| Aspect | Description | Supporting Evidence (Citation) |

| Diastereoisomer Formation | Hydrolysis of the β-lactam ring can lead to the formation of different stereoisomers of penicilloic acid, particularly at the C-5 position. | researchgate.netchempedia.infolookchem.com |

| C-5 Epimerization | Penicilloic acids can undergo epimerization at the C-5 position, converting the (5R)-isomer to the (5S)-isomer, often via an iminium ion intermediate. This is favored under alkaline conditions and can also be enzyme-mediated. | creative-enzymes.comresearchgate.netresearchgate.netacs.orglookchem.comnih.govpku.edu.cn |

| Characterization Methods | Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for distinguishing and characterizing penicilloic acid diastereoisomers. | researchgate.netresearchgate.netacs.orglookchem.comnih.govportlandpress.comnih.gov |

Molecular Interactions and Biochemical Roles of Penicilloic Acid and Penilloic Acid

Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the synthesis and cross-linking of peptidoglycan, the primary component of the bacterial cell wall. Beta-lactam antibiotics, including penicillins, exert their antibacterial effect by covalently acylating the active site serine residue of PBPs, thereby inhibiting their function. Penicilloic acid, a hydrolysis product of penicillins, also interacts with PBPs, albeit through different mechanisms.

Non-Covalent Binding of Penicilloic Acid to PBPs

Research has demonstrated that penicilloic acids can bind to PBPs, specifically PBP3 from Pseudomonas aeruginosa. Studies using crystallographic and solution-based methods have identified complexes where penicilloic acid, such as (5S)-penicilloic acid, binds to the active site of PBP3 nih.govresearchgate.netnih.govox.ac.uk. This binding is characterized as non-covalent, contrasting with the covalent acylation mediated by intact beta-lactam antibiotics nih.govresearchgate.netnih.govox.ac.uk. The binding site for penicilloic acid is reported to be the same as that occupied by the parent antibiotic, with a similar orientation observed biorxiv.org.

Mechanistic Implications for PBP Inhibition

While penicilloic acids engage with PBPs, their inhibitory potency is considerably weaker than that of the parent penicillin molecules nih.gov. The non-covalent nature of their interaction suggests a less stable binding and a reduced capacity to irreversibly inhibit PBP function. Nevertheless, these interactions are considered mechanistically significant, providing insights into how penicillin metabolites can interact with their targets. The ability of penicilloic acids to bind to PBPs raises the possibility of non-covalent PBP inhibition, which may hold clinical relevance and can inform the design of novel PBP inhibitors nih.govresearchgate.netnih.govox.ac.uk.

Enzymatic Inhibition by Penicilloic Acid and its Derivatives

Penicilloic acids and their derivatives have been identified as inhibitors of beta-lactamase enzymes, which are a major mechanism of bacterial resistance to beta-lactam antibiotics.

Competitive Inhibition of Beta-Lactamases

Penicilloic acids, the direct products of beta-lactamase-mediated hydrolysis of penicillins, function as competitive inhibitors of these enzymes taylorandfrancis.comresearchgate.netnih.govnih.gov. Although their inhibitory activity is generally less potent than that of the intact beta-lactam antibiotics, their presence can still be significant, particularly given the high concentrations of beta-lactams used clinically taylorandfrancis.comresearchgate.net. Penicilloic acids have been shown to inhibit beta-lactamase 1 from Bacillus cereus and also metallo-beta-lactamases (MBLs) researchgate.netnih.govnih.gov. Penilloic acids, which are decarboxylation products of penicilloic acids, also exhibit inhibitory activity, though with generally lower inhibitory constants (Ki) nih.govnih.gov.

Comparative Inhibitory Activities of Penicilloic Acid Derivatives

Specific comparative data on the inhibitory activities of various penicilloic acid derivatives against beta-lactamases are limited in the reviewed literature. However, it is consistently noted that penicilloic acid derivatives exhibit lower inhibitory activity compared to the parent beta-lactam antibiotics taylorandfrancis.comresearchgate.net.

Biochemical Pathways and Metabolite Formation in Biological Systems

Penicilloic acid is a prominent metabolite formed during the degradation of penicillin antibiotics in biological systems. The primary pathway for its formation involves the hydrolysis of the beta-lactam ring of the penicillin molecule taylorandfrancis.commdpi.comd-nb.infofabad.org.tr. This hydrolysis can occur spontaneously under physiological conditions or be accelerated by enzymatic activity, most notably by beta-lactamases produced by bacteria taylorandfrancis.comd-nb.infofabad.org.tr.

Advanced Analytical and Spectroscopic Methodologies for Penicilloic Acid and Penilloic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of penilloic acid, offering high-resolution separation from its parent compounds and other related substances.

High-Performance Liquid Chromatography (HPLC) Applications for Penicilloic Acid and this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination of penicillins and their degradation products, including this compound. nih.govwapcpjournal.org.ng An HPLC method has been described for the determination of mezlocillin (B1676548) and its metabolites, penicilloic acid and this compound, in biological fluids. asm.org HPLC analysis is also instrumental in identifying impurities in penicillin samples. nih.gov For instance, a study utilized an HPLC system with a C18 column and UV detection at 225 nm to separate various penicillin-related substances. nih.gov The mobile phase typically consists of a buffer and an organic modifier, such as methanol (B129727) or acetonitrile, run in an isocratic or gradient mode to achieve optimal separation. nih.govwapcpjournal.org.ng

The validation of these HPLC methods is critical and includes parameters such as linearity, accuracy, and precision. wapcpjournal.org.ng For example, one method demonstrated good correlation values (r²) between 0.9984 and 0.9995 over a concentration range of 0.005 - 0.1% w/v for various penicillins. wapcpjournal.org.ng The accuracy was confirmed with mean recoveries in the range of 99.10% to 101.33% at different concentration levels. wapcpjournal.org.ng Such validated methods are deemed suitable for the routine screening of penicillin antibiotics and the detection of major decomposition products like penicilloic acid. wapcpjournal.org.ng

| Parameter | Condition 1 nih.gov | Condition 2 wapcpjournal.org.ng |

|---|---|---|

| Column | Syncronis C18 (5 μm, 250 mm × 4.6 mm) | Phenomenex® LICHROSORB 10 RP-1 C18 (5 μm, 250 mm × 4.6 mm) |

| Mobile Phase | Solvent A (phosphate buffer (pH 3.4)-methanol (72:14)) and Solvent B (acetonitrile) | Methanol: 0.02M KH2PO4 (pH = 3.70) (4:6 v/v) |

| Flow Rate | 0.6 ml/min | 1.00 mL/min |

| Detection | UV at 225 nm | UV at 225 nm |

| Injection Volume | 10 μl | Not specified |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Identification, Confirmation, and Quantitation of Degradation Products

The coupling of Ultra-High Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the identification and quantification of penicillin G and its primary metabolites, including this compound. chromatographyonline.comacs.orgnih.gov This technique has been successfully applied to analyze these compounds in complex matrices such as citrus fruit and milk products. chromatographyonline.comnih.govnih.gov

In a typical UHPLC-MS/MS analysis, chromatographic separation is achieved on a C18 column, followed by detection using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). nih.gov This approach allows for the specific detection and quantification of multiple analytes in a single run. The method's high sensitivity is demonstrated by low limits of detection (LOD), which have been reported to be as low as 0.1 ng/g for this compound in citrus fruit. nih.govufl.edu

Degradation studies of penicillin G under various pH conditions have been monitored using UHPLC-MS/MS, confirming that penillic acid, penicilloic acid, and this compound are the most abundant metabolites. chromatographyonline.comacs.orgnih.gov The use of isotopically labeled internal standards, such as this compound-D5, can significantly enhance the accuracy and precision of quantification by correcting for matrix effects and recovery losses. nih.gov

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.1 ng/g | Citrus Fruit | nih.govufl.edu |

| Linearity Range | 1.0-200 µg/kg | Milk Products | nih.gov |

| Correlation Coefficient (r²) | > 0.9992 | Milk Products | nih.gov |

| Absolute Recoveries | 50-75% | Citrus Fruit | ufl.edu |

| Corrected Recoveries (with internal standards) | 90-110% | Citrus Fruit | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for investigating the mechanisms of its formation from penicillin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Degradation Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of penicillin degradation products. rsc.orgspringernature.com NMR has been employed to study the degradation of benzylpenicillin in acidic solutions, where this compound is one of the eventual degradation products. rsc.org These studies can track the formation of intermediates like penicilloic acid and their subsequent transformation. rsc.org

Furthermore, NMR, in conjunction with other techniques like HPLC and UV spectroscopy, has been used to examine the stereochemistry of penicillin degradation products. For instance, in vitro products from ampicillin (B1664943) and amoxycillin penicilloates were identified as the 5S epimers of the respective penicilloic acids, highlighting the utility of NMR in stereochemical assignments. nih.gov The complete characterization of related compounds, such as bile acids, in aqueous media using one- and two-dimensional NMR methods demonstrates the potential of this technique for detailed structural analysis, including stereochemical assignments of cyclic structures. nih.gov

Mass Spectrometry (MS) for Metabolite Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for identifying and confirming the structure of penicillin metabolites like this compound. nih.govsemanticscholar.org Fast atom bombardment (FAB) mass spectrometry has been shown to provide valuable molecular weight and fragmentation information for a variety of penicilloic acids. nih.gov

When coupled with liquid chromatography (LC-MS/MS), it becomes a highly effective tool for identifying degradation products in complex mixtures. pku.edu.cn The fragmentation patterns observed in the mass spectra are crucial for structural elucidation. For example, in the analysis of ampicillin-related substances, the proposed fragmentation pathway for ampicilloic acid (m/z 368) was detailed, providing a template for understanding the fragmentation of similar structures like this compound. nih.gov The product ion transitions are selected for both quantification and confirmation, with specific transitions used for identification, which imparts a high degree of selectivity to the method. ufl.edu For this compound, a transition of m/z 335 → 128 has been used for quantification. ufl.edu

| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Reference |

|---|---|---|---|

| This compound | 335 | 128 | ufl.edu |

| Ampicilloic acid | 368 | Not specified for quantification | nih.gov |

| Penicillin G | 335 | 114 | ufl.edu |

| Penillic acid | 309 | 174 | ufl.edu |

Surface Enhanced Raman Spectroscopy (SERS) for Elucidation and Determination

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a rapid and sensitive technique for the detection and elucidation of penicillin degradation products, including penicilloic acid. nih.govnih.gov This method utilizes plasmonic nanoparticles, such as silver (AgNPs) or gold-coated silver nanoparticles (Au@Ag NPs), to dramatically enhance the Raman signal of molecules adsorbed on their surface. nih.govnih.gov

Optical Rotatory Dispersion (ORD) and Other Chiroptical Methods for Stereochemical Analysis

Optical Rotatory Dispersion (ORD) and other chiroptical techniques, such as Circular Dichroism (CD), are powerful methods for investigating the stereochemistry of chiral molecules. researchgate.net These techniques rely on the differential interaction of chiral substances with polarized light. kud.ac.in ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgslideshare.net This variation in rotation provides valuable information about the three-dimensional structure of a molecule, making it a useful tool for determining the absolute configuration of compounds. kud.ac.injascoinc.com

The principle of ORD is based on the phenomenon of circular birefringence, where a chiral substance transmits right and left circularly polarized light at different speeds. wikipedia.org The resulting rotation of the plane of polarized light varies with wavelength, and this dependence is known as optical rotatory dispersion. wikipedia.org A related phenomenon, circular dichroism, is the unequal absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org Together, ORD and CD spectra provide a detailed picture of a molecule's stereochemical properties. wikipedia.orglibretexts.org

These methods are widely applied in organic chemistry and biochemistry for the structural elucidation of a variety of optically active substances, including amino acids, steroids, and antibiotics. kud.ac.in While these techniques are theoretically applicable to the stereochemical analysis of this compound due to its chiral nature, specific research detailing the ORD or CD spectra of penillo in this context is not extensively documented in the available literature. The application of these methods would be instrumental in confirming the absolute configuration of its stereocenters and studying conformational changes.

Development of Specialized Detection Systems for Research Applications

The development of highly selective and sensitive detection systems is a key area of research for monitoring penicillin degradation products. These systems are essential for understanding the kinetics of penicillin degradation and for quality control in pharmaceutical preparations.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption and Sample Preparation in Research

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule. mdpi.comresearchgate.net This "template" approach gives MIPs high selectivity, making them valuable tools for sample preparation, particularly for solid-phase extraction (SPE). mdpi.comrsc.orgrsc.org

In the analysis of penicillin degradation products, MIPs have been developed to selectively extract and concentrate both penicilloic acid and this compound from complex matrices like milk. mdpi.comnih.gov The synthesis of these polymers typically involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, penicilloic acid or a related structure). mdpi.comnih.gov After polymerization, the template is removed, leaving behind specific recognition sites. mdpi.com

Research has demonstrated the successful application of surface molecularly imprinted polymers combined with matrix solid-phase dispersion for the determination of penicilloic acid and this compound in milk samples. nih.gov This method showed high affinity for both analytes and allowed for direct analysis by high-performance liquid chromatography (HPLC) with minimal interference from the sample matrix. nih.gov The use of MIPs as SPE sorbents offers significant advantages over traditional methods, including enhanced selectivity and the ability to pre-concentrate trace amounts of analytes from complex samples. researchgate.netmdpi.comrsc.org

The table below summarizes the recovery performance of a MIP-based method for this compound in milk samples. nih.gov

| Spiked Level (µg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 0.1 | 77.4 | 6.4 |

| 0.5 | 82.1 | 4.5 |

| 1.0 | 86.2 | 3.1 |

This method achieved a limit of detection (LOD) of 0.05 µg/g and a limit of quantitation (LOQ) of 0.17 µg/g for this compound. nih.gov

Role in Biological Response Mechanisms: Focus on Mechanistic Pathways

Biochemical Contribution of Penicilloic Acid Formation to Bacterial Resistance Mechanisms

The primary mechanism by which bacteria exhibit resistance to penicillin and other β-lactam antibiotics involves the enzymatic inactivation of these drugs. This process centrally features the formation of penicilloic acid, a derivative of penicillin that lacks antibacterial activity. The key players in this resistance mechanism are bacterial enzymes known as β-lactamases (also referred to as penicillinases).

The formation of penicilloic acid is a direct result of the hydrolytic activity of β-lactamases. These enzymes catalyze the cleavage of the amide bond within the four-membered β-lactam ring, a core structural feature of all penicillin antibiotics. This ring is crucial for the antibiotic's ability to inhibit bacterial cell wall synthesis. By opening this ring, β-lactamases effectively neutralize the antibiotic, converting it into the inactive penicilloic acid. The resulting penicilloic acid is unable to bind to penicillin-binding proteins (PBPs), which are the ultimate targets of β-lactam antibiotics and are essential for the synthesis of the bacterial cell wall.

The biochemical reaction involves a serine residue in the active site of the β-lactamase enzyme, which acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring. This forms a transient acyl-enzyme intermediate. In contrast to the stable complex formed between penicillin and its target PBPs, this intermediate is rapidly hydrolyzed, releasing the inactive penicilloic acid and regenerating the active enzyme. This catalytic turnover allows a single β-lactamase molecule to inactivate a large number of antibiotic molecules.

The genes encoding β-lactamases are often located on mobile genetic elements such as plasmids and transposons, which can be transferred between bacteria, facilitating the spread of resistance. The production of these enzymes can be either constitutive or inducible, meaning it can be constant or triggered by exposure to β-lactam antibiotics.

There are several classes of β-lactamases (Classes A, B, C, and D), each with different substrate specificities. For instance, some may preferentially hydrolyze penicillins, while others have a broader spectrum that includes cephalosporins.

It's noteworthy that while β-lactamases are the primary drivers of this resistance mechanism, other factors can contribute. These include modifications to the target PBPs that reduce their affinity for β-lactams, decreased permeability of the bacterial cell envelope to the antibiotic, and the presence of efflux pumps that actively remove the drug from the cell. In some cases, PBPs themselves can evolve to have β-lactamase-like activity, albeit much less efficiently, or exhibit a reduced binding affinity for β-lactams, contributing to resistance.

Table 1: Key Components in Penicilloic Acid-Mediated Bacterial Resistance

| Component | Role | Mechanism of Action |

|---|---|---|

| Penicillin | Antibiotic | Inhibits bacterial cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs). |

| β-Lactam Ring | Core structure of penicillin | Essential for antibacterial activity; site of hydrolysis by β-lactamases. |

| β-Lactamases | Bacterial resistance enzymes | Catalyze the hydrolysis of the β-lactam ring, inactivating the antibiotic. |

| Penicilloic Acid | Inactive metabolite | Product of penicillin hydrolysis; lacks antibacterial activity as it cannot bind to PBPs. |

| Penicillin-Binding Proteins (PBPs) | Bacterial enzymes (transpeptidases) | Target of penicillin; essential for peptidoglycan synthesis in the bacterial cell wall. |

Historical Scientific Context of Penicillin Degradation Product Research

Early Investigations into Penicillin Chemical Instability and its Byproducts

From its earliest days, the ephemeral nature of penicillin was a significant hurdle for researchers. Alexander Fleming, in his initial observations published in 1929, noted that the antibacterial activity of his "mold juice" was unstable and short-lived. acs.orgacs.org His attempts to purify the active substance were hampered by this instability, and for over a decade, little progress was made in isolating a stable therapeutic compound. nih.gov

The team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, who successfully isolated and purified penicillin in the early 1940s, also grappled with its chemical fragility. wikipedia.org They found that penicillin was rapidly inactivated under various conditions, including acidic or alkaline environments and by the action of certain bacterial enzymes. researchgate.netchempedia.info This instability not only complicated production and purification but also limited its therapeutic effectiveness, as much of the administered dose was quickly degraded in the body. acs.org These early investigations established that penicillin's powerful antibacterial action was intrinsically linked to its chemical lability, setting the stage for a more profound inquiry into the specific byproducts of its decomposition.

Landmark Discoveries in Penicilloic Acid and Penilloic Acid Identification and Characterization

As chemists began to unravel the structure of penicillin, they also started to identify its degradation products. The primary and most well-documented degradation pathway was found to be the hydrolysis of the core β-lactam ring. researchgate.net This reaction leads to the formation of penicilloic acid , a compound devoid of antibiotic activity. chempedia.info Penicilloic acid is formed when the four-membered β-lactam ring opens, a process that can be catalyzed by acid, alkali, or enzymes known as β-lactamases. wikipedia.orgtaylorandfrancis.com The identification of penicilloic acid was a landmark discovery, as it represented the major metabolite and the principal product of penicillin inactivation. wikipedia.orgnih.gov

Further research into the complex degradation pathways under different conditions, particularly acidic environments, led to the identification of other products. pku.edu.cn Among these was This compound . researchgate.net Studies have detailed the preparation and characterization of pure crystalline samples of both penicilloic and penilloic acids from various types of penicillin, such as penicillin G, penicillin V, and ampicillin (B1664943), which was crucial for their definitive identification. nih.gov Research demonstrated that under specific conditions, such as in surface water environments receiving wastewater from penicillin production, this compound can be a major degradation product alongside penicilloic acid. researchgate.net

The table below summarizes key degradation products identified during this period of research.

| Parent Penicillin | Degradation Product | Formation Condition |

| Benzylpenicillin (Penicillin G) | Penicilloic Acid | Acid, Alkali, or β-lactamase hydrolysis |

| Benzylpenicillin (Penicillin G) | Penillic Acid | Acid-catalyzed rearrangement |

| Benzylpenicillin (Penicillin G) | This compound | Acid-catalyzed degradation |

This table presents a simplified view of major degradation pathways for illustrative purposes.

Evolution of Understanding of Beta-Lactam Ring Chemistry and its Degradation Pathways

The discovery of penicilloic and penilloic acids was intrinsically tied to the evolving understanding of the chemistry of the β-lactam ring. This four-membered cyclic amide is the cornerstone of all β-lactam antibiotics and is responsible for their antibacterial activity. nih.govslideshare.net Researchers discovered that the ring is highly strained due to unfavorable bond angles, making it susceptible to nucleophilic attack and subsequent cleavage. taylorandfrancis.com

The mechanism of action of penicillin involves this strained ring acylating and thereby inactivating bacterial enzymes essential for cell wall synthesis. nih.gov Conversely, the degradation of penicillin involves the same vulnerability. Hydrolysis, whether chemical or enzymatic, opens the β-lactam ring to form the inactive penicilloic acid. nih.gov The acid-catalyzed degradation pathway is more complex, involving intramolecular rearrangements that can lead to the formation of products like penillic acid and this compound. chempedia.info This deeper understanding of β-lactam chemistry allowed medicinal chemists to design semi-synthetic penicillins with modified side chains. researchgate.net These modifications were aimed at increasing stability, for instance, by adding electron-withdrawing groups to make the molecule more resistant to acid degradation, thereby allowing for oral administration. researchgate.net The continuous investigation into these degradation pathways has been fundamental to the development of more stable and effective β-lactam antibiotics. nih.gov

常见问题

Basic: What analytical techniques are recommended for detecting and quantifying penilloic acid in biological samples?

Answer: this compound is typically analyzed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). For instance, a 25-minute gradient elution method can resolve this compound (retention time: 7.95 min) from its isomers and matrix interferences, with quantification via precursor ions like m/z 309, 325, or 324 . In metabolomic studies, UPLC-MS/MS is employed to quantify arachidonic acid metabolites (e.g., prostaglandins, leukotrienes) in tissues, with rigorous validation of sensitivity and specificity .

Advanced: How does this compound induce non-IgE mediated hypersensitivity responses, and what experimental models are used to study this?

Answer: this compound triggers vascular hyperpermeability and inflammation via IgE-independent pathways, as shown in murine models. Intravenous administration in mice induces rapid edema and leukocyte infiltration, linked to RhoA/ROCK signaling activation (e.g., upregulated GTP-RhoA and p-MYPT1 in lungs/ears within 15 minutes). Experimental designs often include histopathological scoring, Evans Blue dye assays for vascular leakage, and UPLC-MS/MS-based metabolomics to profile inflammatory mediators like LTE4 (290.8% increase) .

Basic: What are the primary degradation pathways of penicillin derivatives leading to this compound formation?

Answer: this compound forms via acid-catalyzed hydrolysis of penicillin G in acidic conditions (pH ≤ 2). This involves cleavage of the β-lactam ring, generating penillic acid as an intermediate, which isomerizes to this compound. Deuterium-labeling studies reveal competing pathways, with only 30–35% of this compound arising from a common precursor, suggesting multiple degradation routes .

Advanced: What metabolomics approaches are employed to analyze this compound's role in arachidonic acid metabolism?

Answer: Multivariate analyses like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) are critical. In murine lung tissue, PCA reveals partial segregation between this compound-treated and control groups, while PLS-DA (accuracy = 0.8333, R² = 0.8357) identifies key metabolites (VIP > 0.8), including elevated LTs (e.g., LTB4: +80.4%) and PGs (e.g., TXB2: +93.7%) .

Basic: How do molecular interactions between this compound and human serum albumin (HSA) influence its antigenicity?

Answer: Molecular docking studies (AutoDock Vina) show this compound binds HSA at subdomains IIA and IIIA, forming hydrogen bonds (e.g., Arg209–thiazolidine ring) and hydrophobic interactions (e.g., Lys212, Val216). These interactions, with RMSD < 2 Å, suggest HSA acts as a carrier, enhancing antigenic presentation in hypersensitivity reactions .

Advanced: What methodological challenges arise in distinguishing this compound isomers during chromatographic analysis?

Answer: 5R- and 5S-penilloic acid isomers exhibit partial resolution under extended UHPLC gradients (e.g., 32-minute run time), forming double peaks (m/z 309.1253). Chiral columns or high-resolution MS (e.g., 400 MHz NMR) are required to resolve stereochemical differences at C-5, critical for pharmacokinetic studies .

Basic: What sample preparation techniques enhance the specificity of this compound detection in complex matrices?

Answer: Molecularly imprinted polymers (MIPs) with imprinting factors of 3.5–6.3 selectively extract this compound from milk, achieving adsorption capacities up to 21,090 µg/g. Solid-phase extraction (SPE) coupled with LC-MS/MS further minimizes matrix effects in biological samples .

Advanced: How does this compound modulate RhoA/ROCK signaling pathways in hypersensitivity reactions?

Answer: this compound activates RhoA/ROCK by upregulating GTP-RhoA and phosphorylated MYPT1/MLC2 in murine tissues. This induces actin cytoskeleton reorganization, increasing endothelial permeability. Pharmacological inhibition (e.g., Y-27632 ROCK inhibitor) or genetic knockdown models validate this pathway's role in non-allergic hypersensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。